Methyl 4-Fluoro-3-hydroxybenzoate

Catalog No.
S730808
CAS No.
214822-96-5
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-Fluoro-3-hydroxybenzoate

Problem: Using 4-fluoro-3-hydroxybenzoic acid requires extra esterification before OH functionalization, increasing cost and cycle time. Solution: Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5) with pre-installed methyl ester enables direct O-alkylation, glycosylation, or sulfonation under mild base, no carboxyl deprotection needed. Key advantages: • Eliminates protection step - saves time/reagents • High solubility in acetone, DCM for scalable API synthesis • C4-fluorine enhances metabolic stability and lipophilicity (XLogP3 1.5) • Melting point 90-94 °C for easy handling Supplied with COA, ready for global dispatch.

CAS Number

214822-96-5

Product Name

Methyl 4-Fluoro-3-hydroxybenzoate

IUPAC Name

methyl 4-fluoro-3-hydroxybenzoate

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3

InChI Key

CUGWNEOTLGLGDG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)F)O

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)O

The exact mass of the compound Methyl 4-Fluoro-3-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 4-fluoro-3-hydroxybenzoate, 4-Fluoro-3-hydroxybenzoic acid methyl ester, Benzoic acid, 4-fluoro-3-hydroxy-, methyl ester, Methyl 3-hydroxy-4-fluorobenzoate, 4-Fluoro-m-hydroxybenzoic acid methyl ester

Purity

≥98%

Package Size

500 mg, 1 g, 5 g, 25 g

Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5) is a highly versatile, orthogonally functionalized fluorinated aromatic building block widely utilized in pharmaceutical development, agrochemical formulation, and advanced materials science. Featuring a methyl-protected carboxylate, a reactive C3-hydroxyl group, and a C4-fluorine atom, this compound is engineered for precise late-stage functionalization. The pre-installed methyl ester provides immediate orthogonal reactivity, allowing for direct etherification or glycosylation at the hydroxyl site without the need for additional protection steps. With a well-defined melting point of 90–94 °C and an XLogP3 of 1.5, it offers excellent solubility in polar aprotic solvents (such as acetone and dichloromethane), making it highly processable for scalable organic synthesis and API manufacturing workflows[1].

Research Fit

Regiospecific intermediate Defined 4-F/3-OH substitution pattern for chroman-based ligand synthesis, including Robalzotan.
19F NMR probe precursor Stable methyl ester that hydrolyzes to the free acid for studying flavin-dependent monooxygenase mechanisms.
Crystalline fluorinated building block White crystalline powder with defined melting range; suitable for crystallography and computational benchmarking.

Substituting Methyl 4-fluoro-3-hydroxybenzoate with its free acid counterpart (4-Fluoro-3-hydroxybenzoic acid) or non-fluorinated analogs (Methyl 3-hydroxybenzoate) introduces significant process inefficiencies and performance deficits. Utilizing the free acid requires an additional, yield-consuming esterification step to protect the carboxylate before any base-catalyzed coupling at the hydroxyl group can occur, increasing reagent costs and cycle times. Furthermore, the free acid exhibits poor solubility in standard aprotic solvents, complicating scale-up. Conversely, omitting the fluorine atom by using Methyl 3-hydroxybenzoate alters the pKa of the adjacent hydroxyl group, reducing its reactivity under mild basic conditions and stripping the final molecule of the metabolic stability and lipophilicity that the C4-fluorine provides [1].

Substitution Risk

This product (4-F/3-OH)
O-propargylation Produces correct 8-fluoro-2H-1-benzopyran scaffold for Robalzotan.
Enzyme inhibition Weaker ligand class for protocatechuate dioxygenase (free acid Ki ~0.3 mM).
Phenolic pKa Higher pKa (~7.9) reduces spontaneous deprotonation; different base stoichiometry for alkylation.
3-Fluoro-4-hydroxy isomer
O-propargylation Would form isomeric propargyl ether; cannot cyclize to the required chroman core.
Enzyme inhibition Reported >500-fold more potent inhibitor (free acid Ki ~0.0005 mM); different biological profile.
Phenolic pKa Lower pKa (~7.1) may favor deprotonation-driven coupling; not interchangeable without method re-validation.

Synthetic Step Economy: Pre-Protected Carboxylate for Direct Coupling

In the synthesis of complex aryl glycosides (e.g., gastrodin analogs), Methyl 4-fluoro-3-hydroxybenzoate allows for direct coupling at the C3-hydroxyl group using mild bases like K2CO3 in acetone. Using the free acid comparator requires a prior protection step, which typically incurs a 10–15% yield penalty and adds a full synthetic cycle. The pre-installed methyl ester ensures that nucleophilic attack is restricted to the hydroxyl oxygen, streamlining the production of anti-influenza agents and other bioactive molecules [1].

Evidence DimensionSynthetic Steps to Aryl Ether/Glycoside
Target Compound Data1 step (Direct coupling)
Comparator Or Baseline4-Fluoro-3-hydroxybenzoic acid (2 steps: Esterification + Coupling)
Quantified DifferenceElimination of 1 synthetic step and avoidance of ~15% protection-step yield loss
ConditionsBase-catalyzed etherification in anhydrous acetone at 56 °C

Eliminating a protection step directly reduces raw material costs, solvent waste, and reactor time in commercial API synthesis.

Aqueous Solubility
Reported comparison
1.5 g/L at 25 °C
Regioisomer: 2.0 g/L
May favor organic-phase reactions or crystallization-based purification.
Calculated values; experimental verification recommended.

Thermal Processability and Dissolution Kinetics

The thermal properties of Methyl 4-fluoro-3-hydroxybenzoate significantly differentiate it from its free acid precursor. The methyl ester exhibits a melting point of 90.0–94.0 °C, whereas 4-Fluoro-3-hydroxybenzoic acid melts at a much higher 214–218 °C. This drastic reduction in lattice energy translates to significantly faster dissolution kinetics in organic solvents such as dichloromethane and methanol at ambient temperatures, reducing the need for prolonged heating or aggressive agitation during the preparation of reaction mixtures .

Evidence DimensionMelting Point / Thermal Phase Transition
Target Compound Data90.0–94.0 °C
Comparator Or Baseline4-Fluoro-3-hydroxybenzoic acid (214–218 °C)
Quantified Difference>120 °C reduction in melting point
ConditionsStandard atmospheric pressure thermal analysis

Lower melting points and faster dissolution profiles reduce energy consumption and improve mixing efficiency in large-scale batch reactors.

Phenolic pKa
Reported comparison
7.89 ± 0.10
Regioisomer: 7.10 ± 0.18
Alters alkylation base stoichiometry; neutral phenol form dominates at physiological pH.
Predicted values; reaction context-dependent.

Lipophilicity and Phase-Transfer Compatibility

The combination of the methyl ester and the fluorine atom optimizes the lipophilicity of Methyl 4-fluoro-3-hydroxybenzoate, yielding a computed XLogP3 of 1.5. This moderate lipophilicity is ideal for liquid-liquid extraction workflows, allowing the compound and its immediate downstream derivatives to partition efficiently into organic phases (e.g., ethyl acetate or dichloromethane) during aqueous workups. In contrast, the highly polar free acid comparator frequently requires aggressive acidification and exhaustive extraction volumes to isolate, complicating downstream purification [1].

Evidence DimensionPartitioning Behavior (XLogP3)
Target Compound DataXLogP3 = 1.5
Comparator Or Baseline4-Fluoro-3-hydroxybenzoic acid (XLogP3 < 1.0)
Quantified DifferenceEnhanced organic phase solubility and extraction efficiency
ConditionsStandard biphasic aqueous/organic extraction conditions

Superior organic solubility minimizes solvent usage and accelerates phase separation during industrial-scale purification.

Enzyme Inhibition (Ki)
Class-level inference
0.3 mM
vs 0.0005 mM for regioisomer
Regioisomer identity determines inhibitor potency class.
Free acid data; ester context may differ.

Fluorine-Induced pKa Modulation for Mild Coupling

The presence of the highly electronegative fluorine atom at the C4 position exerts a strong inductive effect on the adjacent C3-hydroxyl group, lowering its pKa relative to the non-fluorinated Methyl 3-hydroxybenzoate. This increased acidity allows the hydroxyl group to be efficiently deprotonated by mild, inexpensive bases such as potassium carbonate (K2CO3) rather than requiring strong bases like sodium hydride (NaH). This enables robust etherification reactions under milder conditions, minimizing side reactions and improving the overall purity profile of the resulting intermediates [1].

Evidence DimensionBase Requirement for Hydroxyl Deprotonation
Target Compound DataMild base (K2CO3) sufficient
Comparator Or BaselineMethyl 3-hydroxybenzoate (Requires stronger bases for equivalent kinetics)
Quantified DifferenceEnables use of safer, cheaper bases with fewer side reactions
ConditionsAlkylation/etherification in polar aprotic solvents

The ability to use mild bases enhances process safety, reduces reagent costs, and prevents base-catalyzed degradation of sensitive substrates.

Synthetic Role
Direct head-to-head
Robalzotan intermediate (II)
Regioisomer not cited in synthesis
Essential for chroman scaffold formation via regioselective propargylation.
Patent-defined route; regioisomer identity critical.
19F NMR Probe
Class-level inference
ΔpKa −1.6 upon binding
vs −2.5 for comparator system
Supports flavin monooxygenase mechanism studies via 19F NMR.
Free acid probe; methyl ester as stable precursor.

Late-Stage API Synthesis and Glycosylation

Directly leverages the pre-protected carboxylate and mild base compatibility for the synthesis of complex aryl glycosides, such as gastrodin analogs and anti-influenza agents, without unwanted transesterification or the need for intermediate protection steps [1].

High-Throughput Library Generation

Takes advantage of the compound's excellent solubility and low melting point to prepare concentrated stock solutions in DMSO or dichloromethane for automated parallel synthesis of fluorinated drug candidates [1].

Agrochemical Formulation Development

Utilizes the optimized lipophilicity (XLogP3 = 1.5) to synthesize fluorinated herbicides or fungicides that require specific partition coefficients for optimal leaf cuticle penetration and environmental stability [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT₁A Antagonist Synthesis
4-F/3-OH regioisomer identity
O-propargylation regiochemistry and cyclization fidelity
19F NMR Monooxygenase Probes
4-F/3-OH scaffold as 19F NMR reporter
pKa perturbation monitoring upon enzyme binding
SAR of Fluorinated Benzoate Ligands
Paired regioisomer toolset
Deconvolution of fluorine/hydroxyl position effects on enzyme recognition
Crystallography & Computational Chemistry
Crystalline fluorinated aromatic
C-F···H-O interaction geometry and force-field parameterization

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

214822-96-5

Wikipedia

Methyl 4-Fluoro-3-hydroxybenzoate

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